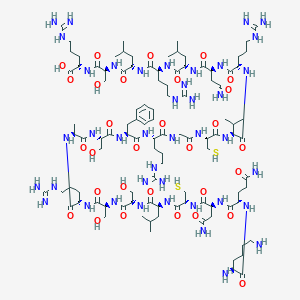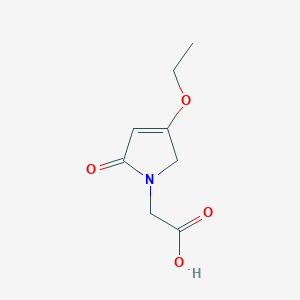
顺式维生素K1
描述
Phytonadione, also known as Vitamin K1, is an important fat-soluble vitamin that plays a critical role in the human body. It is an essential cofactor in the synthesis of important proteins, including the clotting factors in the coagulation cascade. Phytonadione is found naturally in vegetables, fruits, and other plant sources, and is also available in supplement form.
科学研究应用
婴儿配方奶粉的营养分析
顺式维生素K1: 在婴儿配方奶粉的营养成分中起着至关重要的作用。 已经开发了一种使用UPLC-ESI-MS/MS方法来测定这些配方奶粉中维生素K1的顺式和反式异构体的方法 . 顺式异构体占某些婴儿配方奶粉中维生素K1总量的7.05%–17.21%,这对于确保婴儿的营养充足至关重要,尤其是因为维生素K对血液凝固和骨骼形成至关重要 .
分析化学:色谱分离
在分析化学中,分离顺式和反式维生素K1异构体对于评估食品的营养价值很重要。 超临界流体色谱 (SFC) 已被用于此目的,与传统的高效液相色谱 (HPLC) 相比,它提供了一种更快且更“环保”的方法 . 这种进步使维生素K1异构体的分析更加高效且环保。
药物应用:凝血障碍
维生素K1: 通常用于注射剂和口服制剂中治疗凝血障碍。 它是药物中必不可少的成分,因为它在激活参与血液凝固的蛋白质中起着作用,使其成为医疗治疗中的一种重要药物 .
食品强化和营养补充剂
维生素K1的合成生产通常会导致顺式和反式异构体的混合物。反式异构体具有生物活性,而顺式异构体几乎没有活性。 因此,准确量化这些异构体对于食品强化和营养补充剂的生产至关重要,以确保它们符合所需的营养标准 .
化妆品应用:护肤
维生素K1与视黄醇、维生素C和维生素E等其他维生素一起外用,已被发现比其他治疗眶下黑眼圈和下眼睑皱纹的方法更安全。 这是由于天然维生素成分,与化学漂白剂相比,对皮肤的刺激性更小 .
关于热诱导异构化的研究
已经对顺式和反式维生素K1的热诱导异构化进行了研究。 了解这个过程对于维生素K1在食品加工和药物等各种应用中的稳定性和功效至关重要 .
作用机制
Target of Action
Cis-Vitamin K1, also known as Phytonadione, (Z)-, is a variant of Vitamin K1. The primary targets of Vitamin K1 are proteins involved in blood coagulation, bone metabolism, and cell proliferation . It’s important to note that the cis-isomer of vitamin k1 shows nearly no biological activity .
Mode of Action
The active form of Vitamin K, including Vitamin K1, is hydroquinone. It is produced from quinone under the influence of cytoplasmic quinone reductase (QR1) or vitamin K epoxide reductase (VKOR), an enzyme located in the endoplasmic reticulum membrane .
Biochemical Pathways
Vitamin K1 is involved in many biological processes, such as the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation . The cis-isomer of vitamin k1 is nearly biologically inactive .
Pharmacokinetics
It is known that vitamin k1 and its variants are highly lipophilic, which influences their absorption, distribution, metabolism, and excretion . Intravenous phylloquinone, a form of Vitamin K1, is 90% cleared in 2 hours, and 99% cleared in 8 hours .
Result of Action
As the cis-isomer of Vitamin K1 is nearly biologically inactive The trans-isomer of Vitamin K1, on the other hand, plays a crucial role in activating certain proteins involved in blood coagulation, bone metabolism, and cell proliferation .
Action Environment
The isomer composition of Vitamin K1 in the final product is influenced by numerous factors, including the methods of production and purification, as well as particular environmental and storage conditions . For instance, natural fermentation-based synthesis results in the production of a mixture of cis and trans isomers, whereas synthetic methods favor the production of the all-trans form of the vitamin .
安全和危害
生化分析
Biochemical Properties
Phytonadione, (Z)- interacts with several enzymes, proteins, and other biomolecules. It is a cofactor of the enzyme γ-carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X . This interaction is crucial for the regulation of blood clotting and bone metabolism .
Cellular Effects
Phytonadione, (Z)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used in the treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by vitamin K deficiency or interference with vitamin K activity .
Molecular Mechanism
The molecular mechanism of Phytonadione, (Z)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phytonadione, (Z)- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phytonadione, (Z)- vary with different dosages in animal models. For instance, in the treatment of haemorrhagic disorders, Phytonadione, (Z)- may be given intravenously and orally at doses of 0.5 to 2.5 mg/kg bw per day in cattle, sheep, horses, and swine .
Metabolic Pathways
Phytonadione, (Z)- is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a cofactor in the post-ribosomal synthesis of clotting factors including II (prothrombin), VII (proconvertin), IX (plasma thromboplastin component), and X (Stuart factor) factors as well as of proteins C and S that are involved in the production and inhibition of thrombin .
属性
IUPAC Name |
2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-ODDKJFTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166864 | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16033-41-3, 79082-95-4 | |
| Record name | Phytonadione, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTONADIONE, (Z)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYTONADIONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



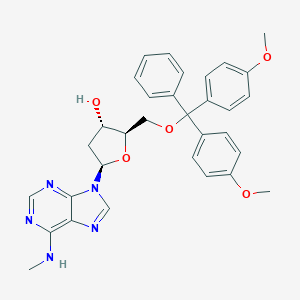
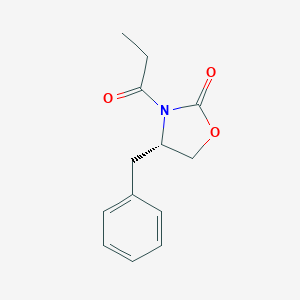
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)




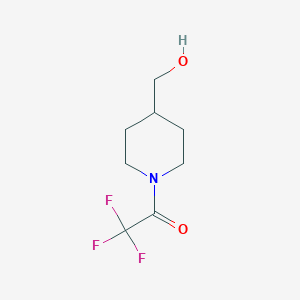

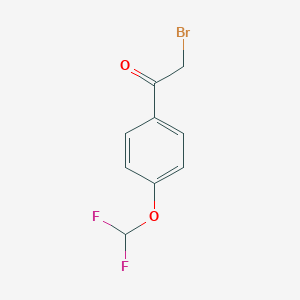
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
